molecular formula C10H9N3O4 B12999058 N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide

N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide

Cat. No.: B12999058
M. Wt: 235.20 g/mol
InChI Key: XEACJABKXHUEOC-UHFFFAOYSA-N
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Description

N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C10H9N3O4 It is a derivative of acetamide, characterized by the presence of cyano, methoxy, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide typically involves the reaction of substituted anilines with cyanoacetic acid derivatives. One common method includes the treatment of 4-cyano-5-methoxy-2-nitroaniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion to 4-amino-5-methoxy-2-nitrophenylacetamide.

    Reduction: Formation of 4-cyano-5-methoxy-2-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano and nitro groups are often involved in hydrogen bonding and electrostatic interactions with target molecules, while the methoxy group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxy-2-nitrophenyl)acetamide: Lacks the cyano group, which may affect its reactivity and biological activity.

    N-(4-cyano-2-nitrophenyl)acetamide: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.

    N-(4-cyano-5-methoxyphenyl)acetamide: Lacks the nitro group, which may reduce its potential for hydrogen bonding and electrostatic interactions.

Uniqueness

N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide is unique due to the combination of cyano, methoxy, and nitro groups on the phenyl ring. This combination provides a balance of electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

N-(4-cyano-5-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H9N3O4/c1-6(14)12-8-4-10(17-2)7(5-11)3-9(8)13(15)16/h3-4H,1-2H3,(H,12,14)

InChI Key

XEACJABKXHUEOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C#N)[N+](=O)[O-]

Origin of Product

United States

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